molecular formula C8H13ClF2N2O B15067392 10,10-Difluoro-2,7-diaza-spiro[4.5]decan-1-one hydrochloride

10,10-Difluoro-2,7-diaza-spiro[4.5]decan-1-one hydrochloride

Katalognummer: B15067392
Molekulargewicht: 226.65 g/mol
InChI-Schlüssel: WSFJLJNDLVRQJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10,10-Difluoro-2,7-diazaspiro[4.5]decan-1-one hydrochloride is a synthetic compound with the molecular formula C8H13ClF2N2O and a molecular weight of 226.65 g/mol . This compound is characterized by its spirocyclic structure, which includes two nitrogen atoms and two fluorine atoms. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10,10-Difluoro-2,7-diazaspiro[4.5]decan-1-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

10,10-Difluoro-2,7-diazaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different spirocyclic ketones, while substitution reactions can produce various fluorinated derivatives .

Wirkmechanismus

The mechanism of action of 10,10-Difluoro-2,7-diazaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

10,10-Difluoro-2,7-diazaspiro[4.5]decan-1-one hydrochloride is unique due to its specific fluorination pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it valuable for specific research applications where these properties are advantageous .

Eigenschaften

Molekularformel

C8H13ClF2N2O

Molekulargewicht

226.65 g/mol

IUPAC-Name

6,6-difluoro-2,9-diazaspiro[4.5]decan-1-one;hydrochloride

InChI

InChI=1S/C8H12F2N2O.ClH/c9-8(10)2-3-11-5-7(8)1-4-12-6(7)13;/h11H,1-5H2,(H,12,13);1H

InChI-Schlüssel

WSFJLJNDLVRQJA-UHFFFAOYSA-N

Kanonische SMILES

C1CNC(=O)C12CNCCC2(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.